![molecular formula C16H24O3 B14339276 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- CAS No. 105966-45-8](/img/structure/B14339276.png)
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a phenylmethoxy group attached to a butoxy side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran with 4-(phenylmethoxy)butanol under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the phenylmethoxy and butoxy groups.
2H-Pyran, tetrahydro-2-methoxy-: Contains a methoxy group instead of the phenylmethoxy group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of the phenylmethoxy group.
Uniqueness
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy and butoxy groups can influence its reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
特性
CAS番号 |
105966-45-8 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
2-(4-phenylmethoxybutoxy)oxane |
InChI |
InChI=1S/C16H24O3/c1-2-8-15(9-3-1)14-17-11-6-7-13-19-16-10-4-5-12-18-16/h1-3,8-9,16H,4-7,10-14H2 |
InChIキー |
PZVCFGPPLKJNOB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


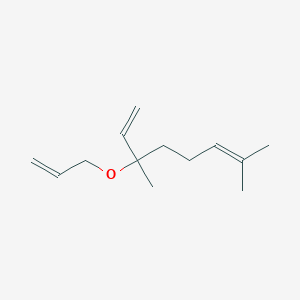
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
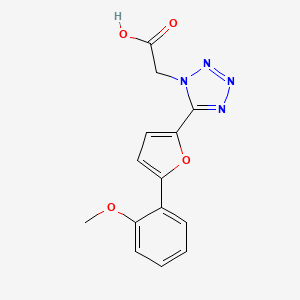
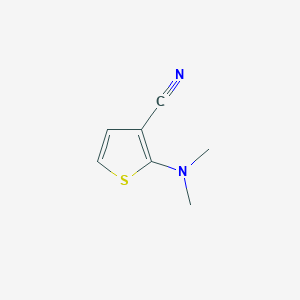
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
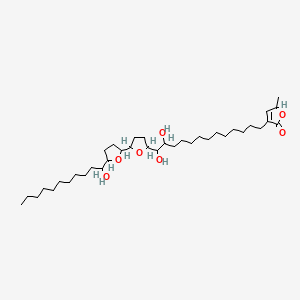
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

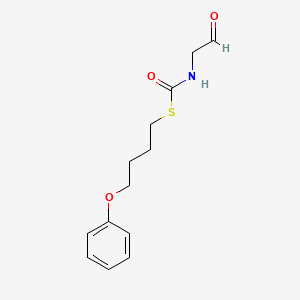
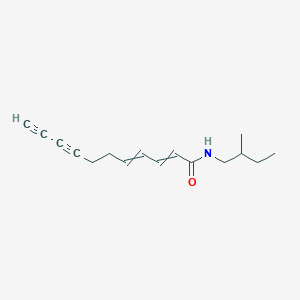
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
